2-(2-ethyl-1H-indol-3-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(2-ethyl-1H-indol-3-yl)ethan-1-amine hydrochloride is a synthetic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethyl-1H-indol-3-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-ethylindole.
Alkylation: The indole nitrogen is alkylated using ethyl bromide in the presence of a base such as potassium carbonate.
Reduction: The resulting product is then reduced using a reducing agent like lithium aluminum hydride to obtain 2-(2-ethyl-1H-indol-3-yl)ethan-1-amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can further modify the ethyl group or the indole ring.
Substitution: The compound can participate in substitution reactions, particularly at the indole nitrogen or the ethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the indole or ethyl group.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-ethyl-1H-indol-3-yl)ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its indole structure makes it a valuable intermediate in the synthesis of pharmaceuticals and natural product analogs.
Biology
Biologically, this compound can be used to study the function of indole derivatives in biological systems. It may serve as a model compound for understanding the behavior of more complex indole-containing molecules.
Medicine
In medicine, indole derivatives are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound could be investigated for similar activities.
Industry
Industrially, this compound might be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-ethyl-1H-indol-3-yl)ethan-1-amine hydrochloride would depend on its specific application. Generally, indole derivatives interact with various biological targets, including enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: Another indole derivative with a similar structure but different functional groups.
Serotonin: A well-known neurotransmitter with an indole structure.
Melatonin: A hormone involved in regulating sleep, also an indole derivative.
Uniqueness
2-(2-ethyl-1H-indol-3-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the indole ring, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
CAS No. |
629661-66-1 |
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Molecular Formula |
C12H17ClN2 |
Molecular Weight |
224.7 |
Purity |
95 |
Origin of Product |
United States |
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